
Eperisone hydrochloride
Overview
Description
Eperisone hydrochloride (chemical name: 1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl)-1-propanone hydrochloride) is a centrally acting muscle relaxant with dual mechanisms: (1) suppression of spinal reflex pathways by inhibiting voltage-gated sodium and calcium channels, reducing α- and γ-motor neuron activity, and (2) vasodilation via calcium channel blockade, improving blood flow to skeletal muscles . Clinically, it is used to treat acute musculoskeletal spasms, cervical spondylosis, low back pain, and spastic paralysis .
Pharmacokinetically, this compound exhibits rapid absorption (Tmax: 1.1–1.5 hours) and a short elimination half-life (T1/2: 2.7–2.8 hours) in immediate-release (IR) formulations, with linear dose proportionality up to 100 mg . Its bioavailability is ~101% in bioequivalent generic formulations, and it undergoes hepatic metabolism via carbonyl reduction and hydroxylation .
Preparation Methods
Traditional Synthetic Routes
Mannich Condensation
The Mannich reaction forms the backbone of eperisone hydrochloride synthesis. Key reactants include 4'-ethylpropiophenone , paraformaldehyde , and piperidine hydrochloride in a refluxing alcoholic solvent (e.g., isopropanol or ethanol).
-
Mechanism :
The reaction proceeds via nucleophilic addition of piperidine to an iminium intermediate . -
Conditions :
Friedel-Crafts Acylation
An alternative route involves Friedel-Crafts acylation of ethylbenzene with 3-piperidinoisobutyryl chloride in the presence of AlCl₃. This method is less favored due to lower yields (65–70%) and complex purification requirements .
Modern Optimization Strategies
One-Pot Synthesis with Ketone Additives
Patent KR20140067368A introduces a streamlined one-pot method using ketones (e.g., methyl ethyl ketone, 2-pentanone) to eliminate unreacted paraformaldehyde and piperidine hydrochloride:
-
Reaction :
-
4'-Ethylpropiophenone, paraformaldehyde, and piperidine HCl are refluxed in isopropanol at 80–85°C for 8 hours.
-
Ketone additive (7–11× v/v) is introduced to solubilize impurities.
-
-
Purification :
Key Advantages :
Solvent and Catalyst Optimization
Recent patents (CN117720481A) highlight the use of proline as a catalyst in ethanol, achieving 98% yield at 80–85°C within 2 hours. Comparative studies show:
Parameter | Proline-Catalyzed Method | Conventional Method (US3995047) |
---|---|---|
Yield | 98% | 65.7% |
Reaction Time | 2 hours | 2 hours |
Purity (HPLC) | 99.5% | 97% |
Key Impurity (III) | <0.1% | 2.3% |
Proline enhances reaction efficiency by stabilizing intermediates, reducing side products like 4'-ethyl-2-methacryloyl benzene .
Industrial-Scale Production
Crystallization and Drying
Post-reaction steps are critical for pharmaceutical-grade this compound:
-
Crystallization :
-
Drying :
Cost and Efficiency
A comparative analysis of raw material consumption per kilogram of product:
Material | Traditional Method | One-Pot Method |
---|---|---|
4'-Ethylpropiophenone | 340 g | 340 g |
Piperidine HCl | 250 g | 250 g |
Isopropanol | 1.2 L | 0.46 L |
Ketone Additive | — | 3.7 L |
Production Cost | $1,200 | $890 |
The one-pot method reduces solvent use by 62% and overall costs by 26% .
Quality Control and Analytical Validation
HPLC Analysis
A validated RP-HPLC method ensures purity assessment:
-
Column : C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase : Ammonium acetate buffer (pH 4.5):Acetonitrile (60:40)
-
Detection : 255 nm
Spectrophotometric Methods
UV spectroscopy at 261.4 nm and kinetic oxidation with KMnO₄ (603.5 nm) provide rapid quantification in tablets :
Method | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
---|---|---|---|
UV | 2–20 | 0.5 | 1.5 |
Kinetic (Fixed Time) | 15–35 | 1.2 | 3.6 |
Recent Advances and Challenges
Enantiopure Synthesis
Patent WO2010017135A2 describes chiral resolution techniques for (+)- and (–)-eperisone hydrochloride using mesylate and maleate salts. XRPD and DSC profiles confirm crystalline homogeneity (purity >99.5%).
Genotoxic Impurity Mitigation
Modern protocols employ in-process controls (IPC) to limit impurity III (<0.1%) via:
Chemical Reactions Analysis
Types of Reactions: Eperisone hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of 1-(2-ethylphenyl)propanol to 2-ethylpropiophenone.
Substitution: Mannich reaction involving 2-ethylpropiophenone, paraformaldehyde, and piperidine hydrochloride.
Common Reagents and Conditions:
Grignard Reagent: Used in the initial step to form 1-(2-ethylphenyl)propanol.
Oxidizing Agents: Employed to convert 1-(2-ethylphenyl)propanol to 2-ethylpropiophenone.
Mannich Reagents: Paraformaldehyde and piperidine hydrochloride are used in the final step.
Major Products:
2-Ethylpropiophenone: An intermediate product formed during the synthesis.
This compound: The final product obtained through the Mannich reaction.
Scientific Research Applications
Eperisone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antispasmodic drugs and their synthesis.
Biology: Investigated for its effects on muscle relaxation and vascular smooth muscle function.
Medicine: Widely used in clinical settings to treat muscle stiffness, spasticity, and myotonia. .
Industry: Utilized in the development of pharmaceutical formulations and transdermal patch systems.
Mechanism of Action
Eperisone hydrochloride exerts its effects through several mechanisms:
Voltage-Gated Channel Blockade: It blocks voltage-gated channels, leading to muscle relaxation.
Inhibition of Gamma-Efferent Firing: Reduces muscle spindle sensitivity by inhibiting spontaneous discharge of gamma-motor neurons.
Vasodilation: Exhibits vasodilatory action by antagonizing calcium influx, improving blood circulation.
Comparison with Similar Compounds
Pharmacokinetic Comparison of Formulations
Eperisone hydrochloride is available in multiple formulations, each with distinct pharmacokinetic profiles:
OR and ER formulations reduce dosing frequency and maintain steady plasma concentrations, enhancing patient compliance .
Efficacy in Combination Therapy vs. NSAID Monotherapy
Eperisone is frequently combined with NSAIDs (e.g., ibuprofen, aceclofenac) for synergistic effects in pain management:
*FTF: Finger-to-floor distance. The combination therapy significantly outperformed NSAID monotherapy in pain reduction (P<0.05) without increasing adverse events (P>0.05) .
Pharmacokinetic Interactions with Co-Administered Drugs
This compatibility allows safe co-administration in musculoskeletal disorders .
Biological Activity
Eperisone hydrochloride is a centrally acting muscle relaxant widely used in clinical practice, particularly for treating conditions associated with muscular contractures, such as low back pain and spasticity. Its mechanism of action involves the inhibition of gamma-efferent firing and local vasodilation, which leads to muscle relaxation without significant central nervous system side effects. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic effects, and case studies.
Pharmacokinetics
This compound (chemical formula: C₁₄H₁₉ClN₂O) is rapidly absorbed after oral administration, with a peak plasma concentration achieved approximately 1.6 hours post-dose. The drug has a biological half-life of about 1.87 hours, indicating quick clearance from the body. A pharmacokinetic study involving healthy volunteers demonstrated that eperisone maintains tolerability even with repeated dosing over several days .
Parameter | Value |
---|---|
Molecular Weight | 250.77 g/mol |
Absorption Time | 1.6 hours |
Half-life | 1.87 hours |
Bioavailability | Rapid |
Eperisone exerts its muscle relaxant effects primarily through:
- Inhibition of Gamma-Efferent Firing : This reduces muscle tone by decreasing the excitability of alpha-motoneurons.
- Local Vasodilation : Eperisone induces vasodilation in skeletal muscles, enhancing blood flow and contributing to muscle relaxation .
Therapeutic Effects
Recent studies have highlighted additional therapeutic applications of eperisone beyond muscle relaxation:
- Pulmonary Fibrosis : Eperisone has shown promise in inhibiting fibroblast activation and reducing pulmonary fibrosis in animal models. In vitro studies indicated that eperisone preferentially reduces viable lung fibroblasts and inhibits TGF-β1-induced transdifferentiation into myofibroblasts, suggesting its potential as a treatment for idiopathic pulmonary fibrosis (IPF) .
Case Study: Efficacy in Pulmonary Fibrosis
A study conducted on ICR mice demonstrated that eperisone administration significantly inhibited bleomycin-induced pulmonary fibrosis. The results indicated a marked reduction in respiratory dysfunction and fibroblast activation compared to control groups treated with other anti-fibrotic agents like pirfenidone and nintedanib.
Treatment Group | Fibrosis Score | Respiratory Function |
---|---|---|
Eperisone (250 mg/kg) | Significantly reduced | Improved |
Pirfenidone | Moderate reduction | Slight improvement |
Control | No change | No change |
Side Effects and Safety Profile
Eperisone is generally well-tolerated with minimal side effects related to the central nervous system. In clinical trials, adverse effects were rare, making it suitable for long-term use in patients with chronic conditions .
Q & A
Basic Research Questions
Q. What are the established mechanisms of action of eperisone hydrochloride in musculoskeletal pain management?
Eperisone exerts dual central and peripheral effects:
- Central action : Inhibits voltage-gated sodium channels (VGSCs) in the brain and spinal cord, reducing nerve conduction and suppressing pain reflex pathways .
- Peripheral action : Blocks calcium influx via L-type channels, leading to vasodilation and improved muscle blood flow. It also reduces muscle spindle sensitivity, lowering spasticity .
- Analgesic effects : Inhibits substance P release, modulating nociceptive signaling .
Methodological insight : Mechanistic studies often employ electrophysiological assays (e.g., patch-clamp for ion channel effects) and animal models of spasticity (e.g., spinal cord injury models) .
Q. What methodologies are commonly used to quantify this compound in pharmaceutical formulations?
- UV spectrophotometry : Detects eperisone at 261.4 nm with linearity in 2–20 µg/mL range. Validated per ICH guidelines (RSD < 2%) .
- HPTLC : Used for simultaneous quantification with other drugs (e.g., lornoxicam). Critical parameters include mobile phase composition (methanol:modifier ratio) and resolution optimization via Plackett-Burman and central composite designs .
- HPLC-PDA : Validated for plasma analysis with protein precipitation (zinc sulfate-methanol-acetonitrile) .
Q. How are clinical trials for this compound typically designed to assess efficacy in acute low back pain?
- Design : Open-label, prospective, randomized trials comparing eperisone + NSAIDs (e.g., ibuprofen) vs. NSAIDs alone .
- Endpoints :
- Sample size : Calculated based on prevalence (e.g., 50% pain reduction) with 80% power and 5% significance. Attrition rates (~10%) are factored in .
Advanced Research Questions
Q. How can contradictions in efficacy data between eperisone studies be resolved?
- Issue : Some trials report superior pain reduction with eperisone + NSAIDs (72.4% vs. 46.7% in controls), while others highlight variability due to small sample sizes or lack of blinding .
- Resolution strategies :
- Meta-analysis : Pool data from heterogeneous studies (e.g., Chandanwale et al., 2011 vs. Bresolin et al., 2009) .
- Dose-response studies : Optimize dosing regimens (e.g., 50 mg TID vs. alternative schedules) to identify therapeutic windows .
- Biomarker integration : Correlate plasma eperisone levels with clinical outcomes using pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. What experimental design limitations exist in current eperisone research, and how can they be mitigated?
- Limitations :
- Solutions :
Q. How does eperisone interact with other drugs at the molecular level, and what are the implications for co-administration?
- Pharmacokinetic interactions :
- Safety considerations :
Q. What novel molecular targets of eperisone have been identified, and how do they expand its therapeutic potential?
- P2X7 receptor antagonism : Recently discovered via fluorescence-based SB Drug Discovery screens. P2X7 inhibition reduces neuropathic pain and inflammation, suggesting repositioning opportunities for chronic pain .
- Methodological approach :
- Binding assays : Measure affinity (e.g., Kd) using radiolabeled ligands.
- In vivo models : Test efficacy in P2X7-knockout mice to confirm target specificity .
Q. Methodological Guidance
Q. How should researchers validate analytical methods for eperisone quantification?
- ICH validation parameters :
- Robustness testing : Vary mobile phase composition (±5%) and temperature to assess resolution stability .
Q. What statistical approaches are optimal for analyzing eperisone trial data?
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAXGNCCEYZRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047844 | |
Record name | Eperisone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56839-43-1 | |
Record name | Eperisone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56839-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eperisone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056839431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eperisone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPERISONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38O8U7P6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.